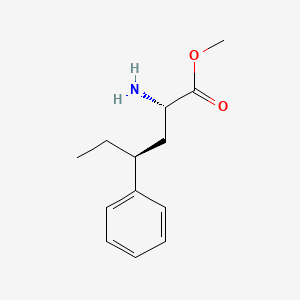

(2S,4S)-Methyl 2-amino-4-phenylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl (2S,4S)-2-amino-4-phenylhexanoate |

InChI |

InChI=1S/C13H19NO2/c1-3-10(9-12(14)13(15)16-2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3/t10-,12-/m0/s1 |

InChI Key |

FCBQRXCQYSIGFO-JQWIXIFHSA-N |

Isomeric SMILES |

CC[C@@H](C[C@@H](C(=O)OC)N)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CC(C(=O)OC)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s,4s Methyl 2 Amino 4 Phenylhexanoate

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount in producing chiral molecules with the desired biological activity. For (2S,4S)-Methyl 2-amino-4-phenylhexanoate, several strategies are employed to establish the correct absolute stereochemistry at both chiral centers.

Asymmetric catalysis offers an efficient route to chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of chiral amino acids.

In the context of synthesizing this compound, a potential transition metal-catalyzed approach involves the asymmetric hydrogenation of a suitable prochiral enamine precursor. For instance, a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand could be employed to reduce the double bond with high enantioselectivity, establishing the stereocenter at the C2 position. The subsequent introduction of the phenyl group at the C4 position would require further stereoselective transformations.

Organocatalysis, which uses small organic molecules as catalysts, provides a complementary metal-free approach. Chiral amines, such as proline and its derivatives, can catalyze asymmetric Mannich reactions. A plausible organocatalytic route to this compound could involve the reaction of a silyl (B83357) enol ether of a phenyl-containing ketone with an imine derived from methyl glyoxylate (B1226380), catalyzed by a chiral Brønsted acid or a bifunctional amine-thiourea catalyst. This would allow for the stereocontrolled formation of the C-N and C-C bonds.

| Catalyst Type | Chiral Ligand/Catalyst | Precursor | Typical Enantiomeric Excess (ee) | Reference |

| Transition Metal | Rh(I)-DIPAMP | Prochiral enamine | >95% | mdpi.com |

| Transition Metal | Ru(II)-BINAP | Prochiral β-ketoester | 90-99% | rsc.org |

| Organocatalyst | Proline derivative | Aldehyde and amine | 85-98% | researchgate.net |

| Organocatalyst | Chiral Phosphoric Acid | Imine and nucleophile | >90% | researchgate.net |

This table presents representative data for asymmetric catalysis in the synthesis of chiral amino acids, analogous to the target compound.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's sultam, could be attached to a glycine (B1666218) enolate equivalent. Subsequent alkylation with a suitable electrophile to introduce the 4-phenylhexyl side chain would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Cleavage of the auxiliary would then afford the desired amino acid ester.

The chiral pool approach utilizes readily available chiral natural products, such as amino acids or carbohydrates, as starting materials. For instance, a derivative of L-glutamic acid could serve as a chiral starting material, where the existing stereocenter is used to control the introduction of the new stereocenter at the C4 position.

| Chiral Auxiliary | Alkylating Agent | Diastereomeric Excess (de) | Overall Yield | Reference |

| Evans Oxazolidinone | Benzyl bromide derivative | >98% | 65-80% | hilarispublisher.com |

| Oppolzer's Sultam | Phenyl-containing halide | 90-97% | 70-85% | rsc.org |

| Schöllkopf's Bis-lactim Ether | 1-bromo-2-phenylbutane | >95% | 60-75% | researchgate.net |

This table illustrates typical outcomes for chiral auxiliary-mediated synthesis of amino acids with structural similarities to the target compound.

Stereoselective alkylation of a chiral enolate is a common strategy for constructing stereocenters. In the synthesis of this compound, a chiral imine derived from methyl glyoxylate and a chiral amine could be alkylated with a phenyl-containing organometallic reagent. The stereochemistry of the resulting amino ester would be controlled by the chiral amine.

Reductive amination is a versatile method for forming amines from carbonyl compounds. researchgate.net An asymmetric reductive amination approach to this compound could involve the reaction of methyl 2-oxo-4-phenylhexanoate with a chiral amine source, followed by reduction of the resulting imine. Alternatively, a chiral catalyst, such as a Noyori-type ruthenium complex, could be used for the asymmetric hydrogenation of the intermediate imine.

Diastereoselective Synthesis through Substrate Control

When one stereocenter is already present in a molecule, it can direct the formation of a second stereocenter, a concept known as substrate control. In the synthesis of this compound, if the C4 stereocenter is established first, its stereochemistry can influence the introduction of the C2 stereocenter. For example, the reduction of a chiral α-keto ester with a phenyl group at the γ-position could proceed with high diastereoselectivity due to chelation control or steric hindrance, leading to the desired (2S,4S) isomer.

Resolution Techniques for Stereoisomeric Enrichment

Resolution is a technique used to separate a mixture of enantiomers. While modern synthetic methods aim for high stereoselectivity, resolution can be employed to further enrich the desired stereoisomer. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino ester with a chiral resolving agent, such as tartaric acid or a chiral amine. The resulting diastereomeric salts can then be separated by crystallization, followed by regeneration of the enantiomerically pure amino ester. Enzymatic resolution, using enzymes like lipases or proteases that selectively react with one enantiomer, is another powerful technique for obtaining optically pure amino esters. bldpharm.com

Chemical Reactivity and Derivatization Studies of 2s,4s Methyl 2 Amino 4 Phenylhexanoate

Ester Hydrolysis and Transesterification Reactions

The methyl ester functionality is another key site for reactivity, allowing for conversion to a carboxylic acid or other esters.

Ester Hydrolysis

The methyl ester of (2S,4S)-Methyl 2-amino-4-phenylhexanoate can be hydrolyzed to the corresponding carboxylic acid, (2S,4S)-2-amino-4-phenylhexanoic acid. This reaction is typically carried out under basic conditions, a process known as saponification. Aqueous solutions of alkali metal hydroxides, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), are commonly used. chemspider.comrsc.org

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The choice of conditions is crucial, especially if the amino group is protected. For example, if an Fmoc group is present, standard basic hydrolysis conditions could cleave it. nih.gov In such cases, alternative methods, like using trimethyltin (B158744) hydroxide or carefully controlled conditions with calcium salts, have been developed to achieve selective ester hydrolysis without removing the Fmoc group. nih.gov

Transesterification

Transesterification is the process of exchanging the alkyl group of an ester with another. For this compound, the methyl group can be replaced by other groups (e.g., ethyl, benzyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol. While a common reaction for esters, specific conditions must be chosen to minimize side reactions like racemization at the α-carbon.

Functionalization of the Phenyl and Hexanoate (B1226103) Moieties

Modifications to the hydrocarbon skeleton of the molecule, either on the phenyl ring or the hexanoate chain, can lead to novel analogs.

Functionalization of the Phenyl Moiety

The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl substituent attached to the ring is an activating group and directs incoming electrophiles to the ortho and para positions. Steric hindrance from the hexanoate chain may favor substitution at the para position.

Potential EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with FeCl₃ to introduce a bromine or chlorine atom.

Sulfonation: Using fuming sulfuric acid (H₂SO₃/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃ to add an alkyl or acyl group.

Modern synthetic methods offer more sophisticated ways to functionalize aromatic rings. For instance, transition-metal-catalyzed C-H functionalization allows for the direct introduction of various groups onto the phenyl ring with high regioselectivity. researchgate.net Iridium-catalyzed C–H borylation has been successfully applied to derivatives of phenylalanine, a structurally similar amino acid, to install a boryl group that can then be converted into a wide range of other functionalities. acs.org

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group at ortho/para positions |

| Bromination | Br₂, FeBr₃ | Introduction of -Br atom at ortho/para positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -COR group at ortho/para positions |

| C-H Borylation | [Ir(OMe)(COD)]₂, dtbpy, B₂Pin₂ | Introduction of -B(pin) group acs.org |

Functionalization of the Hexanoate Moiety

Direct functionalization of the saturated carbons of the hexanoate chain is challenging due to their low reactivity and the risk of racemization at the stereocenters. Such modifications are more commonly achieved by starting the synthesis with an already functionalized precursor rather than attempting to modify the aliphatic chain of the final amino ester.

Cyclization and Heterocyclic Ring Formation Strategies

The presence of both an amino group and an ester group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The two functional groups can react intramolecularly or with external reagents to form rings.

The field of diversity-oriented synthesis often utilizes amino acids and their derivatives as building blocks for creating libraries of complex heterocyclic structures. frontiersin.org For example, the amino group can act as a dinucleophile in reactions with bifunctional electrophiles to construct rings.

Examples of potential heterocyclic systems that could be synthesized from this amino ester or its derivatives include:

Pyrimidinones: Reaction with ethyl 2,2-dicyanovinylcarbamate derivatives can lead to the formation of 2(1H)-pyrimidinone rings. nih.gov

Chromenes: Tandem conjugate addition-cyclization reactions, for instance with malononitrile (B47326) and Knoevenagel adducts, can yield 4H-chromene structures. mdpi.com

Thiazolidinones: While typically synthesized from α-halo esters and thiourea, derivatives of the amino ester could be converted into precursors for 2-amino-4-thiazolidinone rings. researchgate.net

Triazoles: The amino group can be converted to an azide, which can then undergo cycloaddition reactions (e.g., with alkynes in a "click" reaction) to form 1,2,3-triazoles. nih.govwikipedia.org

Fused Heterocycles: Reaction with reagents like phenylisocyanate or carbon disulfide can lead to ureido or dithiocarbamate (B8719985) intermediates, which can undergo further cyclization to form fused heterocyclic systems like thieno[2,3-d]pyrimidines. researchgate.net

The specific outcome of these reactions depends heavily on the chosen reagents and reaction conditions, allowing for controlled synthesis of a diverse range of heterocyclic compounds. frontiersin.org

| Heterocyclic System | Potential Reagents/Strategy |

| Pyrimidinones | Reaction with dicyanovinylcarbamates nih.gov |

| 4H-Chromenes | Michael-cyclization with malononitrile and Knoevenagel adducts mdpi.com |

| 1,2,3-Triazoles | Conversion of amine to azide, followed by cycloaddition with an alkyne nih.govwikipedia.org |

| Fused Pyrimidines | Reaction with carbon disulfide followed by cyclization researchgate.net |

Information Not Found

After conducting extensive searches for the chemical compound "this compound," it has been determined that there is insufficient publicly available scientific literature to generate the detailed and specific article requested.

Searches for this exact compound did not yield specific research findings, data, or examples of its use within the precise contexts required by the provided outline:

Applications As a Chiral Building Block and Ligand in Asymmetric Synthesis

Development of Chiral Stationary Phases for Chromatographic Separations:No information was found regarding the use of this compound or its derivatives in the development of chiral stationary phases.

While general information exists for related structures such as non-natural amino acids, chiral building blocks, and various ligands in asymmetric synthesis, the strict requirement to focus solely on "(2S,4S)-Methyl 2-amino-4-phenylhexanoate" cannot be met. To ensure scientific accuracy and adherence to the user's instructions, the article cannot be written without specific data and research pertaining directly to this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2s,4s Methyl 2 Amino 4 Phenylhexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the constitutional structure and relative stereochemistry of organic compounds. For (2S,4S)-Methyl 2-amino-4-phenylhexanoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be utilized.

¹H and ¹³C NMR: The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts revealing the electronic environment, signal splitting (multiplicity) indicating adjacent protons, and integration showing the relative number of protons. The ¹³C NMR spectrum would similarly identify all unique carbon atoms in the molecule.

Stereochemical Assignment: The relative configuration of the two stereocenters (C2 and C4) can be determined through analysis of proton-proton coupling constants (³J-values) and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constants between protons on C2, C3, and C4 would provide insight into the dihedral angles between them, suggesting a preferred conformation of the alkyl chain. NOESY experiments, which detect through-space proximity of protons, would be crucial. For instance, correlations between the proton at C2 and the proton at C4 could confirm their relative orientation in the molecule's preferred conformational state.

Conformational Analysis: The acyclic nature of the molecule allows for rotational freedom around its single bonds. Dynamic NMR studies at varying temperatures could reveal information about rotational barriers and the populations of different staggered conformations (rotamers). By analyzing coupling constants and NOE data, a model of the most stable conformation in solution can be constructed.

Illustrative NMR Data:

The following table represents hypothetical, but chemically plausible, ¹H and ¹³C NMR data for this compound in a standard solvent like CDCl₃.

| Hypothetical ¹H NMR Data (500 MHz, CDCl₃) | Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) | |||

|---|---|---|---|---|

| Assignment | δ (ppm) | Multiplicity | Assignment | δ (ppm) |

| -NH₂ | 1.85 | br s | C=O | 175.8 |

| H-2 | 3.60 | dd | Aromatic C (quat.) | 145.0 |

| H-3a, H-3b | 1.70-1.85 | m | Aromatic CH | 128.5 |

| H-4 | 2.65 | m | Aromatic CH | 126.8 |

| H-5a, H-5b | 1.55-1.65 | m | Aromatic CH | 126.2 |

| H-6 | 0.88 | t | -OCH₃ | 52.3 |

| -OCH₃ | 3.72 | s | C-2 | 55.4 |

| Aromatic H | 7.15-7.30 | m | C-4 | 42.1 |

| C-3 | 38.5 | |||

| C-5 | 29.7 | |||

| C-6 | 12.0 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the molecular formula (C₁₃H₁₉NO₂).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. By colliding the isolated parent ion with an inert gas, characteristic fragment ions are produced. For an amino acid ester like this compound, key fragmentation patterns would include:

Loss of the methoxycarbonyl group: A neutral loss of ·COOCH₃ (59 Da) or the loss of methanol (B129727) (CH₃OH, 32 Da) from the protonated molecule.

Cleavage adjacent to the amine: Scission of the C2-C3 bond, leading to fragments containing the amino ester portion.

Benzylic cleavage: Fragmentation at the C4-C5 bond, which is alpha to the phenyl ring, can lead to the formation of a stable benzylic carbocation.

Elucidating these pathways provides strong corroborating evidence for the proposed structure.

Illustrative Fragmentation Data:

The table below shows plausible fragment ions that could be observed in an ESI-MS/MS spectrum of the protonated parent molecule ([M+H]⁺, m/z 222.15).

| m/z | Plausible Fragment Structure / Loss |

|---|---|

| 222.15 | [M+H]⁺ (Parent Ion) |

| 162.11 | [M+H - CH₃OH - CO]⁺ or [M+H - ·COOCH₃]⁺ |

| 131.10 | [C₉H₁₃N]⁺ (Loss of ethyl and ·COOCH₃) |

| 117.09 | [C₉H₁₁]⁺ (Tropylium-like ion from phenylpropyl fragment) |

| 102.06 | [H₂N=CH-COOCH₃]⁺ (Cleavage of C2-C3 bond) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of chiral centers. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light, while Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength.

For this compound, the key chromophores are the phenyl ring and the ester carbonyl group. The spatial arrangement of these groups relative to the chiral centers at C2 and C4 will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) at specific wavelengths corresponding to their electronic transitions (e.g., π→π* transitions for the aromatic ring).

The absolute configuration is typically determined by comparing the experimentally obtained CD or ORD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A close match between the experimental and calculated spectra for the (2S,4S) isomer would provide strong evidence for the assignment of the absolute configuration.

X-ray Crystallography of Derivatives for Solid-State Structure Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of connectivity, conformation, and both relative and absolute configuration. Obtaining a single crystal of the parent amino acid ester suitable for diffraction can be challenging due to its flexibility and potential oil-like nature.

It is therefore common practice to prepare a crystalline derivative. For this compound, this could involve:

Salt formation: Reacting the basic amino group with an acid (e.g., HCl, HBr, or a chiral acid like tartaric acid) to form a more rigid, crystalline salt.

Derivatization: Converting the amine into an amide or carbamate (B1207046) using a reagent containing a heavy atom (like a brominated benzoyl chloride).

The inclusion of a heavy atom (e.g., bromine) is particularly useful as it allows for the determination of the absolute configuration through the analysis of anomalous dispersion effects (Flack parameter). The resulting crystal structure would reveal precise bond lengths, bond angles, and torsional angles, offering an unambiguous snapshot of the molecule's solid-state conformation and confirming the (2S,4S) stereochemistry.

Computational Chemistry and Theoretical Studies on 2s,4s Methyl 2 Amino 4 Phenylhexanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules with a favorable balance of accuracy and computational cost. For (2S,4S)-Methyl 2-amino-4-phenylhexanoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate its electronic structure and predict its reactivity. nih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the electron-rich amino group and the phenyl ring, while the LUMO would likely be centered on the carbonyl group of the methyl ester.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps are invaluable for predicting intermolecular interactions, where regions of negative potential (typically red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. In this molecule, the oxygen of the carbonyl group and the nitrogen of the amino group would be regions of high negative potential.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations track the atomic movements of this compound by solving Newton's equations of motion, providing deep insights into its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com

Conformational analysis is a primary application of MD. The flexible alkyl chain and the rotatable bonds of the phenyl and methyl ester groups allow the molecule to adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformers and the energy barriers between them. nih.gov This is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the global minimum energy structure.

MD simulations are also instrumental in studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amino and ester groups of the solute and the surrounding solvent molecules. These simulations can also model how multiple molecules of this compound might interact with each other, predicting aggregation behavior.

Illustrative MD Simulation Parameters

| Simulation Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Force Field | CHARMM36m, AMBER | Defines the potential energy of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous environment |

| Simulation Time | 100-200 ns | Allows for adequate sampling of conformational space |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 bar | Simulates atmospheric pressure |

Prediction of Spectroscopic Parameters via Ab Initio Methods

Computational methods can predict various spectroscopic properties, which can be compared with experimental spectra to confirm the molecule's structure and assign spectral features. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods, as well as DFT, are commonly used for this purpose.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations help in assigning the vibrational modes of the molecule. For this compound, characteristic vibrational frequencies for the N-H stretching of the amino group, C=O stretching of the ester, and C-H stretching of the aromatic ring and alkyl chain can be predicted. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. nih.gov These predictions are highly sensitive to the molecule's three-dimensional structure and electronic environment, making them an excellent tool for stereochemical assignment and conformational analysis. By calculating the NMR spectra for different low-energy conformers, a weighted average spectrum can be generated for comparison with experimental data.

Illustrative Predicted Spectroscopic Data

| Spectroscopy Type | Key Predicted Features | Corresponding Functional Groups |

|---|---|---|

| IR Spectroscopy | ~3400-3300 cm⁻¹ (stretch) | N-H (Amino group) mdpi.com |

| ~1735 cm⁻¹ (stretch) | C=O (Methyl ester) mdpi.com | |

| ~1600, 1495 cm⁻¹ (stretch) | C=C (Phenyl ring) | |

| ¹H NMR | δ 7.2-7.4 ppm | Phenyl protons |

| δ 3.7 ppm | Methyl ester protons | |

| δ 3.5 ppm | α-proton (adjacent to NH₂) | |

| ¹³C NMR | δ ~175 ppm | Carbonyl carbon (ester) |

| δ ~140 ppm | Quaternary phenyl carbon |

Stereoelectronic Effects and Reaction Pathway Modeling

Computational chemistry is a powerful tool for investigating the influence of stereochemistry on molecular properties and reactivity, known as stereoelectronic effects. For the (2S,4S) stereoisomer, theoretical calculations can quantify how the specific spatial arrangement of the amino, phenyl, and methyl ester groups influences the molecule's stability, conformation, and electronic properties compared to its other diastereomers.

Furthermore, computational modeling can be used to explore potential reaction pathways. For instance, the mechanism of ester hydrolysis, N-acylation, or other transformations can be modeled. By locating the transition state structures and calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted. arxiv.org This information is vital for understanding the molecule's chemical behavior and for designing synthetic routes or predicting metabolic transformations. These studies often involve more advanced computational techniques, such as locating transition states and performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactants and products.

Future Research Directions and Emerging Opportunities for 2s,4s Methyl 2 Amino 4 Phenylhexanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of stereochemically pure compounds like (2S,4S)-Methyl 2-amino-4-phenylhexanoate can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis. Continuous flow processes offer numerous advantages over traditional batch manufacturing, including improved safety, better heat and mass transfer, and enhanced scalability. nih.govresearchgate.net These benefits are particularly relevant for reactions that are hazardous or difficult to control in batch mode. researchgate.net For the synthesis of chiral amines and their derivatives, flow chemistry has been successfully applied in both chemo- and biocatalytic transformations, demonstrating its potential for producing enantiomerically pure active pharmaceutical ingredients (APIs). nih.gov

Automated synthesis platforms, which often incorporate robotic systems, can streamline the production of peptides and other complex molecules by standardizing reaction cycles and minimizing human error. chinesechemsoc.org These platforms can be integrated with flow reactors to create highly efficient, multi-step synthesis sequences. researchgate.net Such an integrated system could be employed for the multi-step synthesis of this compound and its derivatives with high purity and yield. The use of microwave technology within these platforms can further accelerate synthesis by preventing aggregation and facilitating chemical bonding. acs.org The combination of flow chemistry and automated synthesis offers a powerful strategy for the efficient and scalable production of this chiral compound, paving the way for its broader application in research and industry.

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, better scalability, potential for higher yields and purity. nih.govresearchgate.net |

| Automated Synthesis | Increased reproducibility, reduced human error, high-throughput capabilities, streamlined multi-step processes. chinesechemsoc.org |

| Integrated Systems | Efficient and continuous production, from starting materials to final product, with minimal manual intervention. researchgate.net |

Exploration of Novel Catalytic Systems Utilizing Derivatives

The inherent chirality of this compound makes its derivatives promising candidates for the development of novel catalytic systems. Chiral amino acids and their derivatives, such as proline, have been extensively used as organocatalysts in a variety of asymmetric reactions. researchgate.net These catalysts are valued for their versatility, efficiency, and ability to promote the formation of complex molecular architectures with high stereoselectivity. pnas.org Derivatives of this compound could be designed to act as organocatalysts in reactions such as aldol, Mannich, and Michael additions.

Furthermore, these derivatives could serve as chiral ligands in metal-catalyzed reactions. The design of chiral ligands is a cornerstone of asymmetric catalysis, as the ligand's structure dictates the stereochemical outcome of the reaction. acs.org By modifying the functional groups of this compound, it is possible to create ligands with tailored steric and electronic properties for specific catalytic applications. The development of such novel catalytic systems could lead to more efficient and selective methods for synthesizing other valuable chiral compounds. Biocatalytic approaches, using enzymes to perform stereoselective transformations, also represent a promising avenue for utilizing derivatives of this amino acid ester. bohrium.com

Advanced Materials Science Applications (e.g., Chiral Polymers, Supramolecular Assemblies)

The unique structural features of this compound make it an attractive building block for the creation of advanced chiral materials. Chiral polymers, synthesized from amino acid-based monomers, are of great interest due to their potential applications in areas such as chiral recognition and separation. aip.orgnih.gov The incorporation of this compound into a polymer backbone could impart specific chiral properties to the resulting material. These polymers could be designed to self-assemble into well-ordered nanostructures, with morphologies that can be controlled by the polymer's composition and the surrounding environment. bakerlab.org

Supramolecular assemblies, formed through non-covalent interactions between molecules, are another exciting area of research. aip.org Amino acids and their derivatives are excellent candidates for forming such assemblies due to their ability to participate in hydrogen bonding and other non-covalent interactions. chemistryworld.com Derivatives of this compound could be designed to self-assemble into chiral supramolecular structures, such as nanofibers or gels. acs.org These materials could have applications in areas like drug delivery, tissue engineering, and catalysis. The chirality of the building block would be transferred to the macroscopic properties of the material, leading to unique chiroptical and recognition capabilities. researchgate.net

| Material Type | Potential Application | Key Features |

| Chiral Polymers | Chiral separation, asymmetric catalysis, smart materials. | Defined stereochemistry, potential for self-assembly into ordered structures. aip.orgbakerlab.org |

| Supramolecular Assemblies | Drug delivery, tissue engineering, sensing. | Reversible and responsive nature, hierarchical organization, emergent chiral properties. chemistryworld.comacs.org |

Computational Design and Predictive Modeling for New Analogues and Applications

Computational tools are becoming increasingly powerful in the design and development of new molecules with desired properties. For a chiral compound like this compound, computational design and predictive modeling can accelerate the discovery of new analogues and their potential applications. Machine learning models, for instance, are being used to predict the outcomes of asymmetric catalytic reactions, which can guide the design of new chiral catalysts and ligands. openreview.netyale.edu By training these models on existing data, it is possible to predict the enantioselectivity of a reaction with a high degree of accuracy, thereby reducing the need for extensive experimental screening. nih.gov

Molecular modeling techniques can be used to design new analogues of this compound with specific functionalities. For example, computational methods can be employed to design peptide macrocycles with unique structural and functional properties. mdpi.com These in silico approaches allow researchers to explore a vast chemical space and identify promising candidates for synthesis and experimental validation. Furthermore, predictive models can be used to understand the structure-property relationships of chiral materials, such as the self-assembly behavior of chiral polymers or the chiroptical properties of supramolecular structures. researchgate.net The integration of computational design and predictive modeling into the research workflow for this compound will undoubtedly lead to the rapid discovery of novel analogues and their applications in catalysis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4S)-Methyl 2-amino-4-phenylhexanoate with high enantiomeric purity?

- Methodological Answer : Chiral resolution techniques, such as the use of chiral auxiliaries or enantioselective catalysis, are critical. For example, asymmetric hydrogenation with palladium catalysts (e.g., Pd/C under controlled pressure) can yield stereochemically pure products, as demonstrated in peptide-related syntheses . Additionally, protecting group strategies (e.g., Z-group protection for amines) and column chromatography purification (silica gel with hexane/ethyl acetate gradients) ensure minimal diastereomer contamination .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : A combination of 2D-NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography provides definitive stereochemical assignment. For example, in related pyrrolidine derivatives, coupling constants in -NMR and -NMR chemical shifts were used to infer spatial arrangements . Chiral HPLC with a cellulose-based stationary phase can also validate enantiopurity by separating stereoisomers .

Q. What analytical techniques are essential for assessing the purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while -NMR and -NMR assess structural integrity and detect impurities. For instance, in peptide derivatives, MS with MALDI-TOF detection achieved <1 ppm mass error . Reverse-phase HPLC with UV detection (e.g., C18 columns) quantifies purity by resolving trace contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental spectral data?

- Methodological Answer : Cross-validation using multiple techniques is critical. For example, discrepancies in NOE correlations (NMR) vs. computational docking models may arise from solvent effects or conformational flexibility. Repeating spectral analyses under varying conditions (e.g., DO vs. CDCl) and employing density functional theory (DFT) calculations to simulate NMR spectra can reconcile inconsistencies .

Q. What strategies minimize diastereomer formation during the synthesis of this compound?

- Methodological Answer : Optimizing reaction kinetics (e.g., low-temperature nucleophilic substitutions) and using sterically hindered bases (e.g., LDA) reduce racemization. In tetrahydroquinoline syntheses, InCl-catalyzed Povarov reactions achieved complete diastereoselectivity by stabilizing transition-state conformers . Monitoring reaction progress via TLC or in-situ IR spectroscopy allows real-time adjustments to suppress byproducts .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : Comparative assays with enantiomers (e.g., (2R,4R)- vs. (2S,4S)-forms) reveal stereospecific binding. For example, in proline derivatives, the cis-configuration ((2S,4S)) enhanced binding affinity to collagen-modifying enzymes due to optimal spatial alignment with catalytic pockets . Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes and guide structural modifications .

Data Contradiction and Validation

Q. How should researchers address conflicting spectral data in published studies on this compound?

- Methodological Answer : Systematic meta-analysis of literature (e.g., comparing NMR shifts across solvents) and replication of synthesis protocols under standardized conditions (e.g., inert atmosphere, anhydrous solvents) clarify discrepancies. For example, variations in -NMR chemical shifts for hydrazone derivatives were traced to pH-dependent tautomerism .

Synthesis Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.